(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a hydroxyethyl group, and a piperidine ring, all of which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropylamine and 2-hydroxyethylamine as the primary starting materials.
Reaction Steps: The cyclopropylamine is first reacted with 2-hydroxyethylamine to form the cyclopropyl-(2-hydroxy-ethyl)-amine intermediate. This intermediate is then reacted with piperidine-1-carboxylic acid benzyl ester under specific conditions to form the final product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and pressure are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using large reactors. The reaction conditions are scaled up, and the process is monitored to ensure consistency and quality.
Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes are typically formed.
Reduction Products: Alcohols are the major products.
Substitution Products: Various substituted piperidines can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, while the hydroxyethyl group can form hydrogen bonds with biological molecules. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in the amine and ester groups.
Piperidine derivatives: These compounds have similar piperidine rings but differ in the substituents attached to the ring.
Uniqueness: (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of cyclopropyl, hydroxyethyl, and piperidine groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
benzyl (3R)-3-[cyclopropyl(2-hydroxyethyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-11-20(16-8-9-16)17-7-4-10-19(13-17)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISJMILIJKPZRF-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CCO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N(CCO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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